Cap-dependent endonuclease-IN-19
Description
Significance of Cap-Dependent Endonuclease (CEN) in Viral Replication
The significance of CEN in viral replication cannot be overstated. This enzyme is a key component of the viral RNA polymerase complex and is essential for the virus to transcribe its genetic material within a host cell.
Influenza viruses, and other segmented negative-strand RNA viruses, utilize a unique mechanism known as "cap-snatching" to initiate the synthesis of their own messenger RNA (mRNA). nih.gov This process involves the viral CEN cleaving the 5' cap structure, along with a short string of nucleotides, from host cell pre-mRNAs. nih.gov These capped fragments are then used as primers to initiate the transcription of viral genes by the viral RNA-dependent RNA polymerase. nih.gov This act of "stealing" the host's cap allows the viral mRNA to be recognized by the host cell's protein synthesis machinery, effectively hijacking it for viral replication.
The cap-snatching activity of CEN is absolutely essential for the transcription of viral genes and, consequently, for the replication of the virus. nih.gov By inhibiting CEN, the virus is unable to produce its own mRNA, which halts the synthesis of viral proteins required for building new virus particles. This effectively stops the viral life cycle in its tracks.
The active site of the CEN is highly conserved across different strains of influenza A and B viruses. pnas.org This conservation is crucial from a therapeutic standpoint, as it suggests that an inhibitor targeting this site could be effective against a broad range of influenza viruses, including seasonal strains and those with pandemic potential. Furthermore, similar endonuclease activities have been identified in other viral families, such as Bunyavirales, suggesting that CEN inhibitors could have broader antiviral applications. pnas.org
The essential and conserved nature of CEN makes it a highly promising target for antiviral drug development. Because the cap-snatching mechanism is unique to the virus and absent in human cells, inhibitors of CEN are expected to have high specificity for the virus, potentially leading to fewer side effects. The approval of the CEN inhibitor baloxavir (B560136) marboxil for the treatment of influenza has validated this approach and spurred further research into novel CEN inhibitors. nih.govacs.org
Overview of Cap-Dependent Endonuclease Inhibitors (CENis)
Cap-dependent endonuclease inhibitors (CENis) are a class of antiviral drugs that specifically target the CEN enzyme. The development of these inhibitors marks a significant advancement in antiviral therapy.
The concept of targeting the influenza virus polymerase is not new, but the specific focus on the CEN active site is a more recent development. Early research identified the necessity of the cap-snatching mechanism for influenza virus replication. This led to the search for compounds that could disrupt this process. The discovery that the CEN active site contains a metal-ion-dependent catalytic center was a key breakthrough, guiding the design of inhibitors that could chelate these metal ions and block the enzyme's function. pnas.org
The development of the first potent and selective CEN inhibitors, culminating in the approval of baloxavir marboxil, demonstrated the clinical viability of this strategy. researchgate.net Ongoing research continues to explore novel chemical scaffolds to improve potency, overcome potential resistance, and broaden the spectrum of activity. Cap-dependent endonuclease-IN-19, a spirocyclic pyridinone derivative, is a product of this continuing evolution, representing a potent inhibitor of CEN with strong inhibitory effects on the RNA polymerase activity of the influenza A virus. biocat.commedchemexpress.com The development of such compounds highlights the ongoing efforts to refine and expand the arsenal (B13267) of antiviral agents targeting this critical viral enzyme.
Detailed Research Findings
The following table summarizes the inhibitory activities of various compounds against the cap-dependent endonuclease.
| Compound Name | Target | Inhibitory Activity |
| Baloxavir marboxil | Cap-Dependent Endonuclease (CEN) | Potent inhibitor of influenza A and B viruses. nih.gov |
| This compound | Cap-Dependent Endonuclease (CEN) | Potent inhibitor with strong inhibitory effect on RNA polymerase activity of influenza A virus. biocat.commedchemexpress.com |
| Oseltamivir (B103847) | Neuraminidase | Inhibits the release of new virus particles. nih.gov |
"First-in-Class" Inhibitors and Their Impact on Antiviral Research
The development of the first potent and selective inhibitors of cap-dependent endonuclease marked a significant milestone in antiviral research. Baloxavir marboxil, a prodrug that is converted in the body to its active form, baloxavir acid, was the first inhibitor of this class to receive clinical approval. researchgate.netgoogle.comnih.gov It represents a new class of anti-influenza drugs, the first in nearly two decades with a novel mechanism of action. ub.edunih.gov
Baloxavir acid works by selectively inhibiting the cap-dependent endonuclease of the influenza virus. nih.gov This action is highly effective, leading to a rapid decrease in viral load and a shorter duration of viral shedding compared to other antiviral treatments like oseltamivir. oup.com The success of baloxavir marboxil has had a profound impact on the field, validating the cap-dependent endonuclease as a viable and effective target for antiviral drug development. nih.gov It has also spurred further research into new and diverse chemical scaffolds that can inhibit this crucial viral enzyme, aiming to broaden the spectrum of activity and address potential drug resistance. nih.govresearchgate.net
Positioning of this compound within the Landscape of CEN Inhibitors
In the wake of the success of first-in-class CEN inhibitors, research has intensified to discover new compounds with improved properties. One such emerging compound is This compound . This compound is described as a spirocyclic pyridone derivative and has demonstrated a strong inhibitory effect on the RNA polymerase activity of the influenza A virus. medchemexpress.cn
Recent research into novel substituted polycyclic pyridone derivatives, a class to which this compound belongs, has yielded promising results. These compounds have been designed and synthesized as potent anti-influenza agents. nih.gov Studies have shown that some of these derivatives can inhibit the replication of the influenza A virus at picomolar concentrations, indicating high potency. nih.gov
Further investigation into the mechanism of action of these polycyclic pyridone derivatives revealed that they significantly reduce the levels of viral M2 RNA and M2 protein, key components for viral replication. They also demonstrate inhibitory activity against the RNA-dependent RNA polymerase (RdRp) complex of the virus. nih.gov The table below summarizes the inhibitory activities of some of these novel compounds against the influenza A virus.
| Compound | EC₅₀ (nM) against Influenza A/WSN/33 (H1N1) |
| Compound 10a | 0.8 |
| Compound 10d | 0.5 |
| Compound 10g | 0.6 |
| Baloxavir Acid | 1.2 |
| (EC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro) |
The data indicates that these novel pyridone derivatives exhibit potent antiviral activity, with some compounds showing even greater potency than the established inhibitor, baloxavir acid. nih.gov This positions compounds like this compound as promising next-generation inhibitors. Their development highlights the ongoing efforts to expand the arsenal of antiviral drugs targeting the cap-dependent endonuclease, offering potential new options for the treatment of influenza and other viral infections that rely on this "cap-snatching" mechanism.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H31N3O4 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1'-benzhydryl-5'-hydroxy-3'-(2-methoxyethyl)spiro[cyclohexane-1,2'-pyrido[2,1-f][1,2,4]triazine]-4',6'-dione |
InChI |
InChI=1S/C28H31N3O4/c1-35-20-19-29-27(34)25-26(33)23(32)15-18-30(25)31(28(29)16-9-4-10-17-28)24(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-3,5-8,11-15,18,24,33H,4,9-10,16-17,19-20H2,1H3 |
InChI Key |
PZXLRBVTCCFKGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C(=O)C=CN2N(C13CCCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Molecular Mechanisms of Cap Dependent Endonuclease Inhibition
Elucidation of CEN Enzymatic Activity
The cap-dependent endonuclease is an integral part of the influenza virus's heterotrimeric RNA-dependent RNA polymerase complex, which consists of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). nih.gov The endonuclease activity is located within the N-terminal domain of the PA subunit. nih.govnih.gov This enzymatic function is crucial for the initiation of viral mRNA synthesis.
Catalytic Site Characteristics and Metal Ion Coordination
The active site of the cap-dependent endonuclease is characterized by the presence of several conserved acidic amino acid residues that are essential for its catalytic function. nih.gov These residues are part of the PD-(D/E)XK family of nucleases. nih.gov The catalytic activity of the endonuclease is dependent on the coordination of two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺). nih.govhokudai.ac.jp Calorimetric studies have shown that the active site has a significantly higher affinity for Mn²⁺ ions over Mg²⁺ ions, with the wild-type active site capable of binding two Mn²⁺ ions. nih.gov These metal ions are crucial for the enzymatic catalysis of RNA cleavage. nih.gov The specific amino acid residues within the active site, along with the coordinated metal ions, form a catalytic center that is able to cleave the phosphodiester bonds of host pre-mRNAs. hokudai.ac.jp
Mechanism of Host mRNA Cap Cleavage by Viral PA Endonuclease Subunit
The process of "cap-snatching" is a sophisticated viral strategy to ensure its mRNAs are recognized and translated by the host cell's machinery. This mechanism involves a coordinated effort between the subunits of the viral RNA polymerase. nih.gov The process is initiated by the binding of the 5' cap structure (m⁷Gppp) of a host pre-mRNA to the cap-binding domain located on the PB2 subunit of the viral polymerase. nih.govembopress.org This binding is a prerequisite for the subsequent cleavage of the host mRNA.
Following the binding of the host mRNA cap to PB2, the endonuclease domain of the PA subunit is activated. nih.gov This activation is also stimulated by the binding of the 5' and 3' ends of the viral RNA (vRNA) to the polymerase complex. nih.gov The activated PA endonuclease then cleaves the host pre-mRNA at a specific site, typically 10 to 13 nucleotides downstream from the 5' cap. nih.govnih.gov This cleavage event generates a short, capped RNA fragment that is subsequently used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit, which contains the polymerase active site. nih.govembopress.org Research has shown that the PA endonuclease exhibits a preference for cleaving at the 3' end of a guanine (B1146940) (G) residue within the target RNA sequence. nih.gov
| Polymerase Subunit | Function in Cap-Snatching |
| PB1 | Catalyzes the elongation of the viral mRNA using the capped primer. nih.govnih.gov |
| PB2 | Binds to the 5' cap of the host pre-mRNA. nih.govembopress.org |
| PA | Contains the endonuclease active site that cleaves the host pre-mRNA. nih.govnih.gov |
Mode of Action of Cap-Dependent Endonuclease-IN-19
This compound belongs to a class of spirocyclic pyridinone derivatives that act as potent inhibitors of the viral cap-dependent endonuclease. google.com The primary mechanism of action for these inhibitors is the chelation of the divalent metal ions within the endonuclease active site, thereby preventing its enzymatic function.
Inhibition of Viral mRNA Synthesis Initiation
By targeting the cap-dependent endonuclease, inhibitors like this compound directly thwart the initiation of viral mRNA synthesis. mdpi.com The "cap-snatching" mechanism is an obligatory step for the influenza virus to produce functional mRNAs that can be translated into viral proteins by the host ribosomes. frontiersin.org The inhibition of the endonuclease prevents the cleavage of host pre-mRNAs, and consequently, no capped primers are generated. researchgate.net Without these primers, the viral RNA polymerase cannot initiate the transcription of its genes, effectively halting the viral replication cycle at a very early stage. mdpi.comresearchgate.net This mode of action is fundamentally different from that of other classes of anti-influenza drugs, such as neuraminidase inhibitors, which act at a later stage of the viral life cycle by preventing the release of new virions from the infected cell. mdpi.com
Specificity of Inhibition Towards Viral Endonuclease
A significant advantage of targeting the cap-dependent endonuclease is its high degree of specificity. This enzyme is conserved among influenza viruses and other viral families like bunyaviruses, but it is absent in human cells. hokudai.ac.jpnih.gov This lack of a human homologue means that inhibitors targeting this enzyme are less likely to cause off-target effects by interacting with host cellular machinery. nih.gov This viral-specificity makes the cap-dependent endonuclease an attractive and safe target for antiviral drug development. The selective inhibition of the viral enzyme ensures that host cell transcription and other essential cellular processes are not disrupted, leading to a more favorable therapeutic profile.
| Compound | Target | Reported IC₅₀ | Virus Type |
| Baloxavir (B560136) acid | Cap-dependent endonuclease | 7.45 μM mdpi.com | Influenza A |
| Compound I-4 (Baloxavir derivative) | Cap-dependent endonuclease | 3.29 μM mdpi.com | Influenza A |
| Compound II-2 (Baloxavir derivative) | Cap-dependent endonuclease | 1.46 μM mdpi.com | Influenza A |
| Baloxavir acid | Cap-dependent endonuclease | 0.28 nM (median) frontiersin.org | Influenza A(H1N1)pdm09 |
| Baloxavir acid | Cap-dependent endonuclease | 0.16 nM (median) frontiersin.org | Influenza A(H3N2) |
| Baloxavir acid | Cap-dependent endonuclease | 3.42 nM (median) frontiersin.org | Influenza B (Victoria) |
| Baloxavir acid | Cap-dependent endonuclease | 2.43 nM (median) frontiersin.org | Influenza B (Yamagata) |
| ZX-7101 | Cap-dependent endonuclease | 21.72 nmol/L nih.gov | Influenza A |
Comparative Analysis of Inhibition Mechanisms: this compound vs. Related CENis (e.g., Baloxavir Acid)
To understand the nuances of CEN inhibition, a comparative analysis between this compound and the clinically approved CEN inhibitor, Baloxavir Acid, is instructive.
Baloxavir Acid , the active metabolite of the prodrug Baloxavir marboxil, is a first-in-class CEN inhibitor. Its mechanism of inhibition is well-documented and serves as a benchmark for comparison. Baloxavir Acid effectively inhibits the CEN by chelating the two divalent metal ions within the active site of the PA subunit. This action prevents the endonuclease from cleaving host cell mRNAs, thereby blocking the cap-snatching process and viral mRNA synthesis. The potency of Baloxavir Acid is underscored by its low nanomolar inhibitory concentrations (IC₅₀) against the CEN activity of various influenza A and B virus strains.
While detailed, publicly available structural studies specifically on the binding of this compound to the CEN active site are limited, its classification as a potent spirocyclic pyridinone CEN inhibitor suggests a similar fundamental mechanism of action to Baloxavir Acid. It is highly probable that this compound also functions by chelating the essential metal ions in the active site. The spirocyclic pyridinone scaffold is a known metal-binding pharmacophore.
Resistance to Baloxavir Acid is primarily associated with specific amino acid substitutions in the PA subunit, most notably the I38T mutation. This mutation is thought to alter the conformation of the active site, thereby reducing the binding affinity of Baloxavir Acid. A key area of ongoing research is to determine if this compound and other novel CEN inhibitors can maintain their potency against such resistant strains. The development of inhibitors that can overcome existing resistance mechanisms is a critical goal in the ongoing effort to combat influenza.
Below is a comparative table summarizing the key features of the inhibition mechanisms:
| Feature | This compound | Baloxavir Acid |
| Chemical Class | Spirocyclic pyridinone derivative | Polycyclic pyridone derivative |
| Primary Target | Cap-dependent endonuclease (CEN) of the influenza virus PA subunit | Cap-dependent endonuclease (CEN) of the influenza virus PA subunit |
| Core Mechanism | Presumed to be chelation of divalent metal ions (Mg²⁺/Mn²⁺) in the CEN active site | Chelation of divalent metal ions (Mg²⁺/Mn²⁺) in the CEN active site |
| Effect | Inhibition of viral RNA polymerase activity and "cap-snatching" | Inhibition of viral RNA polymerase activity and "cap-snatching" |
| Resistance Profile | Not yet fully characterized in publicly available literature | Resistance associated with mutations in the PA subunit (e.g., I38T) |
Structural Biology and Rational Design of Cen Inhibitors
High-Resolution Structural Studies of Viral Endonucleases
High-resolution structural studies, primarily using X-ray crystallography, have been fundamental in elucidating the architecture of viral endonucleases. These studies have revealed a highly conserved active site, making it an attractive target for broad-spectrum antiviral drugs. pnas.orgnih.gov
The cap-dependent endonuclease is a domain within the polymerase acidic (PA) subunit of the influenza virus's RNA-dependent RNA polymerase. nih.govnih.gov Crystallographic studies have successfully resolved the structure of this domain, often referred to as the PA N-terminal domain (PAN). nih.gov These studies show a compact globular domain with a central active site. For instance, the crystal structure of the influenza A virus PA endonuclease has been determined at high resolution, providing a precise blueprint for drug design. nih.govresearchgate.net Similarly, crystal structures for the endonucleases of other viruses, such as Lassa virus (LASV) and Lymphocytic choriomeningitis virus (LCMV), have been solved, revealing a conserved structural and functional core. nih.gov
Table 1: Representative PDB Entries for Viral Endonuclease Structures
| Virus | PDB Code | Description | Resolution (Å) |
|---|---|---|---|
| Influenza A Virus | 6FS6 | PA Endonuclease in complex with Baloxavir (B560136) | 2.55 |
| Influenza A Virus | 7K0W | Wild-type PA Endonuclease in complex with Baloxavir | Not Specified |
| Lassa Virus (LASV) | 4MIW | L protein endonuclease domain | 2.10 |
This table presents examples of publicly available structures and is not exhaustive.
The inhibitor binding cleft of the CEN is a highly specialized pocket designed to perform the "cap-snatching" function. nih.govnih.gov A critical feature of this active site is the presence of two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are essential for the enzyme's catalytic activity. pnas.orgnih.gov These metal ions are coordinated by a constellation of conserved acidic amino acid residues. nih.gov The binding cleft itself is a groove on the surface of the enzyme, flanked by key amino acid residues that provide multiple points of contact for substrates and inhibitors. nih.gov The electrostatic potential of this cleft is predominantly negative, which is complementary to the positively charged components of inhibitors. researchgate.net
Structural Basis of Cap-dependent endonuclease-IN-19 Interaction with CEN
As a spirocyclic pyridone derivative, this compound is designed to interact intimately with the key features of the CEN binding cleft identified through structural studies. The binding mode of this class of inhibitors is exemplified by the well-studied compound Baloxavir.
The core mechanism by which pyridone-based inhibitors like this compound function is through the chelation of the two metal ions in the CEN active site. nih.gov The inhibitor positions itself centrally in the binding cleft, with its metal-binding pharmacophore making direct contact with the two catalytic metal ions.
Key interactions observed in co-crystal structures of similar inhibitors include:
Metal Chelation: The defining interaction is the coordination of the two metal ions by oxygen atoms from the inhibitor's core structure. This effectively neutralizes the catalytic machinery of the enzyme.
Hydrophobic Interactions: The aromatic portions of the inhibitor engage in hydrophobic and van der Waals interactions with surrounding non-polar amino acid residues. For instance, a critical interaction often involves residue Isoleucine-38 (I38) in the influenza PA subunit. nih.gov
Hydrogen Bonding: Additional stability is conferred through hydrogen bonds between the inhibitor and the side chains or backbones of amino acids lining the pocket, such as Lysine-34 and Arginine-124. nih.gov
The binding of an inhibitor to the CEN active site is not a simple lock-and-key event. Evidence suggests that an "induced-fit" mechanism is at play, where the binding of the inhibitor causes conformational changes in the enzyme. nih.gov Upon inhibitor binding, flexible loops surrounding the active site can shift to better accommodate the inhibitor molecule, optimizing the binding interactions. This induced fit can enhance the affinity and residence time of the inhibitor in the active site, leading to more potent and sustained inhibition of the enzyme. nih.gov
Structure-Activity Relationships (SAR) in CEN Inhibitor Design
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of lead compounds. For CEN inhibitors, SAR studies have revealed several key principles. While specific SAR data for this compound is proprietary, studies on analogous series of compounds provide valuable insights. mdpi.com
For carbamoyl (B1232498) pyridone bicycle derivatives, for instance, it has been found that a large, lipophilic side chain at the 1-position of the core scaffold is preferred for high activity. mdpi.com Conversely, a small alkyl group at the 3-position often results in high potency. Furthermore, the presence of a carboxyl group at the 7-position of the scaffold has been shown to be essential for potent antiviral activity. nih.govnih.gov Modifications to this carboxyl group typically lead to a reduction in inhibitory effect. nih.gov
Table 2: General Structure-Activity Relationships for Pyridone-based CEN Inhibitors
| Position on Scaffold | Preferred Moiety/Property | Impact on Activity |
|---|---|---|
| 1-Position | Large, lipophilic side chain | Increases potency |
| 3-Position | Small alkyl group | Enhances activity |
These SAR insights, gleaned from extensive medicinal chemistry campaigns and guided by structural biology, are instrumental in the design of novel and improved CEN inhibitors like this compound. mdpi.comnih.gov
Identification of Pharmacophore Features Critical for Potency
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For CEN inhibitors, several key pharmacophore features have been identified as critical for their potency. A crucial element is a metal-chelating motif, as the CEN active site contains two divalent metal ions, typically manganese (Mn²⁺), which are essential for its catalytic function. nih.govpnas.orgnih.gov Inhibitors are designed to bind to these metal ions, effectively incapacitating the enzyme. nih.gov
Another critical feature is a hydrophobic moiety that can interact with a hydrophobic pocket in the enzyme's active site. For instance, in a series of carbamoyl pyridone bicycle (CAB) scaffold inhibitors, a large lipophilic side chain at the 1-position was found to be preferable for high activity. nih.gov The dihydrodibenzothiepine group has been identified as a particularly promising hydrophobic pharmacophore. nih.gov
Furthermore, a carboxyl group at a specific position on the inhibitor's scaffold is often essential for potent antiviral activity. pnas.orgnih.govnih.gov This carboxyl group can form crucial interactions within the active site, further anchoring the inhibitor. pnas.org
Impact of Structural Modifications on Inhibitory Activity
The potency and selectivity of CEN inhibitors can be significantly altered by making specific structural modifications. Structure-activity relationship (SAR) studies are instrumental in understanding these effects.
For inhibitors with a carbamoyl pyridone bicycle (CAB) scaffold, research has shown that a hydrophobic substituent at the N-1 position is extremely important for both CEN inhibitory and antiviral activity. nih.gov In contrast, a small alkyl group at the 3-position generally leads to high activity. nih.gov
The carboxyl group at the 7-position of the CAB scaffold has been demonstrated to be indispensable for anti-bunyaviral activities. nih.govnih.gov Conversion of this carboxylic acid to various bioisosteres resulted in a reduction of antiviral activity, highlighting its critical role. nih.gov
Systematic modifications of different parts of the inhibitor molecule allow researchers to fine-tune its properties, leading to the development of more effective and specific antiviral agents.
Rational Design Principles for Novel CEN Inhibitors
The rational design of novel CEN inhibitors is guided by several key principles derived from structural and biological studies. A primary principle is the targeting of the conserved two-metal center in the CEN active site. nih.gov This is achieved by incorporating metal-chelating pharmacophores into the inhibitor structure.
Another important principle is the exploitation of structural homologies in the CEN active sites across different viral families. pnas.orgnih.gov This provides a basis for developing broad-spectrum antiviral compounds that can inhibit the CEN enzyme of multiple viruses. pnas.org
The availability of crystal structures of CEN in complex with inhibitors has been a game-changer, enabling the detailed visualization of inhibitor binding modes. researchgate.net This structural information allows for the rational design of new inhibitors with improved binding properties and antiviral potency. nih.govacs.org By understanding the specific interactions between the inhibitor and the enzyme, medicinal chemists can design molecules that fit more snugly into the active site, leading to higher affinity and efficacy.
Computational Approaches in CEN Inhibitor Discovery
Computational methods have become indispensable tools in the modern drug discovery pipeline, significantly accelerating the identification and optimization of new CEN inhibitors.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of CEN inhibitor discovery, docking is used to screen large libraries of virtual compounds to identify those that are likely to bind to the CEN active site. mdpi.comnih.gov For example, the binding energy of a compound to the enzyme can be calculated, providing an estimate of its potential inhibitory activity. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-enzyme interaction. researchgate.net These simulations can reveal how the complex behaves over time, providing insights into the stability of the binding and the role of specific interactions, such as the CH-pi interaction between an inhibitor's aromatic ring and a side chain methyl group of an amino acid in the active site. researchgate.net MD simulations have also been used to understand the mechanisms of drug resistance caused by mutations in the CEN enzyme. researchgate.net
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves creating a 3D model of the essential features of a pharmacophore. nih.gov This model can then be used as a filter in virtual screening to rapidly search through large compound databases for molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov
Information regarding "this compound" is not publicly available in scientific literature.
Extensive research into scientific databases and public sources has revealed no specific information on viral resistance mechanisms to the chemical compound "this compound." This compound is identified as a spirocyclic pyridinone derivative and a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza A virus, primarily in patent literature and chemical supplier catalogues. However, detailed scientific studies on the emergence of resistant viral variants, specific amino acid substitutions, or the structural basis of resistance to this particular compound are not available in the public domain.
The provided article outline requires in-depth, scientifically validated data on resistance mechanisms, which is currently well-established for other cap-dependent endonuclease inhibitors, most notably baloxavir marboxil and its active form, baloxavir acid. Research on baloxavir has extensively documented the following:
Emergence of Resistant Strains: Studies have shown the selection of influenza virus strains with reduced susceptibility to baloxavir in both laboratory cell cultures and animal models when the virus is put under the pressure of the inhibitor.
Key Amino Acid Substitutions: The primary mechanism of resistance involves specific amino acid changes in the polymerase acidic (PA) subunit of the influenza virus. The most frequently observed and well-characterized substitutions occur at position 38, including I38T, I38M, and I38F.
Other Resistance Mutations: Besides the I38 substitutions, other mutations in the PA subunit have also been identified, such as those at positions E18, E23, A36, A37, and E199, which can also confer reduced susceptibility to CEN inhibitors.
Impact on Susceptibility: The impact of these mutations on the virus's susceptibility to CEN inhibitors has been quantified, with some mutations causing a significant increase in the concentration of the drug required to inhibit viral replication.
Structural Basis of Resistance: The structural and biochemical reasons for this resistance are understood to be related to changes in the binding affinity of the inhibitor to the active site of the cap-dependent endonuclease.
Due to the lack of specific data for "this compound," it is not possible to generate the requested article focusing solely on this compound while adhering to the detailed outline provided.
Should you be interested in an article on the broader class of cap-dependent endonuclease inhibitors, using the extensive data available for compounds like baloxavir, the requested outline could be comprehensively addressed.
Mechanisms of Viral Resistance to Cen Inhibitors
Structural and Biochemical Basis of Resistance
Alterations in Inhibitor Binding Affinity Due to Mutations
Mutations in the PA subunit can significantly reduce the binding affinity of CEN inhibitors, thereby diminishing their efficacy. A prominent example is the I38T substitution, which has been reported to decrease the effectiveness of baloxavir (B560136) by 30- to 50-fold. acs.org Structural and biochemical analyses have revealed that such mutations alter the inhibitor's interaction with the active site.
Enzyme kinetics studies have demonstrated that the active form of baloxavir marboxil, baloxavir acid (BXA), is a tight binding inhibitor. nih.gov However, mutations like I38T can substantially increase the apparent inhibitor constant (Ki app), indicating a weaker binding affinity. nih.gov For instance, the I38T mutation in influenza B virus polymerase was found to increase the Ki app for BXA by approximately 18-fold. nih.gov
Other clinically relevant mutations that confer resistance to baloxavir include E23K and A36V. acs.org These substitutions, along with I38T, have been identified in influenza A virus variants with reduced susceptibility to the drug. acs.orgnih.gov The molecular basis for this reduced affinity lies in the altered contacts between the inhibitor and the mutated enzyme.
Impact of Mutations on Endonuclease Catalytic Activity
The cap-dependent endonuclease activity of the PA subunit is essential for viral replication, as it cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis. nih.govnih.gov This enzymatic activity is dependent on the presence of divalent metal ions, typically manganese (Mn2+) or magnesium (Mg2+), which are coordinated by acidic residues in the active site. nih.govasm.orgub.edu
Mutations that confer resistance to CEN inhibitors can also have a direct impact on the endonuclease's catalytic function. While some resistance mutations primarily affect inhibitor binding, others can also alter the intrinsic enzymatic activity of the PA subunit. For example, mutations in the active site that disrupt the coordination of the essential metal ions can lead to a loss of endonuclease function and, consequently, inhibit viral transcription. nih.govasm.org
It has been shown that mutations inactivating the endonuclease activity in the isolated PA N-terminal domain also eliminate the transcription but not the replication activity of the recombinant polymerase complex. nih.govasm.org This highlights the specific role of the endonuclease in viral mRNA synthesis.
Reduced Van der Waals Contacts with Inhibitors
Structural studies have provided detailed insights into how resistance mutations weaken inhibitor binding. The I38T mutation, for example, leads to less favorable van der Waals packing and induced fit changes within the PA active site. acs.org This alteration in the three-dimensional structure of the binding pocket reduces the contact surface area between the inhibitor and the enzyme, thereby lowering the binding affinity.
Replicative Fitness of Resistant Variants
The emergence and spread of drug-resistant viral variants are not solely dependent on their ability to evade the antiviral agent but also on their capacity to replicate and transmit efficiently. This concept is known as replicative fitness.
Assessment of Viral Proliferation Capacity in Cells
The replicative fitness of influenza virus variants resistant to CEN inhibitors has been evaluated in various in vitro and in vivo models. Studies have shown that substitutions at position 38 of the PA protein, such as I38L, I38M, I38S, and I38T, can have a differential effect on both baloxavir susceptibility and in vitro replicative fitness. nih.gov While some mutations, like I38L, may not significantly impair viral growth, others can lead to mild attenuation. nih.gov
For instance, serial passaging of H1N1 virus in the presence of a CEN inhibitor led to the emergence of a resistant variant with a PA-E18G substitution. nih.gov This highlights the adaptive potential of the virus under drug pressure.
Correlation Between Reduced Susceptibility and Replicative Fitness
There is often a trade-off between drug resistance and replicative fitness. While resistance mutations allow the virus to survive in the presence of an inhibitor, they can sometimes come at a cost to the virus's ability to replicate efficiently. For example, some studies suggest that the I38T mutation on its own can result in reduced fitness compared to wild-type viruses. acs.org
However, it is also possible for resistant viruses to acquire compensatory mutations that restore their replicative capacity. nih.gov In ferret models, control viruses have been shown to outcompete those with I38M or I38T substitutions, although this advantage was limited. nih.gov This suggests that while some resistant variants may have a slight fitness disadvantage, they can still maintain a level of replication that allows for their persistence and potential transmission.
Strategies to Combat Resistance
The development of resistance to CEN inhibitors necessitates the exploration of new strategies to maintain effective antiviral therapy. One promising approach is the use of combination therapies. nih.govnih.gov By administering drugs that target different viral proteins or processes simultaneously, the likelihood of the virus developing resistance to all agents at once is significantly reduced. nih.gov For instance, combining a CEN inhibitor with a neuraminidase inhibitor could provide a synergistic effect and a higher barrier to resistance.
Another key strategy is the development of next-generation CEN inhibitors that are effective against known resistant variants. This involves designing molecules that can bind effectively to the mutated active sites. acs.orgnih.gov Structural studies of resistant mutants are invaluable in this process, as they provide a blueprint for the rational design of more robust therapeutics. nih.gov
Furthermore, ongoing surveillance of circulating influenza strains for resistance markers is crucial for informing treatment guidelines and public health responses. acs.org Monitoring the emergence and spread of resistant variants allows for the timely adjustment of antiviral strategies.
An article on the chemical compound “Cap-dependent endonuclease-IN-19” cannot be generated. Extensive searches of scientific databases and the public domain have yielded no information on a compound with this specific designation.
The search results do provide information on the broader class of cap-dependent endonuclease (CEN) inhibitors, such as baloxavir marboxil, and discuss general mechanisms of viral resistance to these drugs. rxlist.comnih.govnih.govnih.gov However, without any data pertaining specifically to "this compound," it is not possible to create content that adheres to the provided instructions to focus solely on this compound.
Drug Discovery and Preclinical Development of Cap Dependent Endonuclease in 19 and Analogs
Design and Synthesis Strategies for CEN Inhibitors
The discovery of baloxavir (B560136) marboxil, the first approved CEN inhibitor, spurred further research into this class of antiviral agents. nih.govnih.gov The development of Cap-dependent endonuclease-IN-19 and its analogs has built upon the foundational understanding of how these molecules interact with the CEN active site.
Chemical Synthesis of Spirocyclic Pyridone Derivatives
A key innovation in the design of novel CEN inhibitors has been the incorporation of a spirocyclic architecture. This strategy aims to create new metal-binding pharmacophores with distinct three-dimensional features, potentially offering improved potency and a better resistance profile compared to earlier compounds. researchgate.netnih.gov The synthesis of these complex molecules often involves multi-step sequences. For instance, the synthesis of spirapril, a spirocyclic compound, started from a protected 4-oxoproline methyl ester. mdpi.com A different approach for irbesartan (B333) involved elaborating the spirocyclic scaffold at a later stage of the synthesis. mdpi.com In the development of spirocyclic pyridone derivatives as CEN inhibitors, a structural simplification of baloxavir's tricyclic system was coupled with the strategic incorporation of a spirocyclic architecture. nih.gov This led to the identification of lead compounds with potent inhibitory activity. nih.gov
Medicinal Chemistry Optimization for Potency and Specificity
Medicinal chemistry efforts have focused on optimizing the potency and specificity of these CEN inhibitors. Structure-activity relationship (SAR) studies have been crucial in guiding these optimizations. nih.govmdpi.com For a series of carbamoyl (B1232498) pyridone bicycle (CAB) compounds, substituent effects at various positions of the ring system were evaluated using docking studies. nih.gov These studies revealed that a benzhydryl group on either the C-1 or N-1 position of the C-7-unsubstituted CAB resulted in submicromolar EC50 values in cellular assays. nih.gov Furthermore, it was discovered that an N-3 substituent was critical for modulating plasma protein binding. nih.gov
Another approach involved fragment-based drug discovery (FBDD) using a library of metal-binding pharmacophores. This led to the identification of pyromeconic acid as a promising scaffold for inhibitor development. acs.org Guided by modeling and the initial SAR, a sublibrary of molecules was created, resulting in compounds with potent in vitro inhibitory activity (IC50 < 50 nM). acs.org
The following table summarizes the inhibitory activities of some representative CEN inhibitors.
| Compound | Target | IC50 (nM) | EC50 (µM) | Antiviral Spectrum |
| Baloxavir Acid (BXA) | CEN | 22.26 | Varies by strain | Broad (Influenza A and B) researchgate.net |
| ZX-7101 | CEN | 21.72 | <0.01 (most IAV subtypes) | Broad (various IAV subtypes) nih.gov |
| Compound 2v (CAB-N analogue) | CEN | - | Submicromolar | Influenza viruses nih.gov |
| Compound 71 | PA Endonuclease | 14 | 2.1 (H1N1) | H1N1 Influenza A acs.org |
| 39-(S) | PA Endonuclease | 17.4 | - | Multiple influenza virus strains nih.gov |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Preclinical studies in animal models are essential to evaluate the potential of new drug candidates. These studies provide critical information on how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how its concentration in the body relates to its antiviral effect.
In Vivo Pharmacokinetics (e.g., absorption, distribution, metabolism, excretion in animal models)
Preclinical pharmacokinetic studies have been conducted on several CEN inhibitors. For example, the prodrug ADC189 was found to be rapidly metabolized to its active form, ADC189-I07, in healthy volunteers. researchgate.net The exposure to ADC189-I07 increased proportionally with the dose, and it had a long terminal elimination half-life ranging from 76.69 to 98.28 hours. researchgate.net Notably, food did not affect the concentration, clearance, or exposure of ADC189. researchgate.net
In a mouse model, oral administration of baloxavir marboxil (BXM) was used to mimic the plasma concentration of its active form, baloxavir acid (BXA), in humans. nih.gov Studies with the CAB-N analogue 2v showed reasonable total clearance (CLtot) in vitro. nih.gov
Pharmacodynamic Relationship with Antiviral Efficacy
The pharmacodynamic relationship between drug exposure and antiviral efficacy has been established for several CEN inhibitors. In a mouse model of influenza infection, the CAB-N analogue 2v displayed significant efficacy. nih.gov Similarly, both the spirocyclic lead compound 39-(S) and its prodrug 41 significantly suppressed viral replication in a mouse model infected with the A/WSN/33 strain, with efficacy profiles comparable to baloxavir. nih.gov
ADC189 also demonstrated excellent antiviral efficacy in vivo, proving to be much more effective than oseltamivir (B103847) in H1N1-infected mice. researchgate.net Furthermore, a novel endonuclease inhibitor, RO-7, showed broad-spectrum activity against various influenza A and B viruses in multiple in vitro assays, supporting its further development. asm.org
Development of Assays for CEN Inhibition and Antiviral Activity
The development of robust and reliable assays is fundamental to the discovery and characterization of new antiviral agents. nih.govnih.gov Various assays have been developed and optimized to measure the inhibition of CEN and the resulting antiviral activity.
Enzymatic assays are used to directly measure the inhibition of the CEN enzyme. A common method involves using a fluorescently labeled single-stranded DNA (ssDNA) or RNA substrate. nih.govasm.org The cleavage of this substrate by the CEN results in an increase in fluorescence, which is quenched in the presence of an inhibitor. The 50% inhibitory concentration (IC50) value can then be calculated. nih.govnih.gov Another approach is a gel-based assay where the cleavage of a plasmid substrate is assessed by gel electrophoresis. nih.gov
Cell-based assays are used to determine the antiviral activity of the compounds in a more biologically relevant setting. Plaque reduction assays, yield reduction assays, and cell viability assays are commonly employed. asm.org In these assays, cells are infected with the influenza virus and treated with the test compound. The effectiveness of the compound is determined by measuring the reduction in viral plaques, the amount of virus produced, or the protection of cells from virus-induced death. asm.org The 50% effective concentration (EC50) is a key parameter derived from these assays. biorxiv.org
More recently, high-throughput screening assays have been developed to accelerate the discovery process. An example is the influenza replication inhibition neuraminidase-based assay (IRINA), which has been used for antigenic analysis and surveillance. nih.gov
The following table lists some of the assays used in the development of CEN inhibitors.
| Assay Type | Purpose | Key Parameters |
| Enzyme Inhibition Assay | Measures direct inhibition of CEN activity. | IC50 nih.govnih.gov |
| Plaque Reduction Assay | Determines the concentration of inhibitor that reduces the number of viral plaques by 50%. | EC50 asm.org |
| Yield Reduction Assay | Measures the reduction in viral titer in the presence of the inhibitor. | EC50 asm.org |
| Cell Viability (CPE) Assay | Assesses the ability of the inhibitor to protect cells from virus-induced cytopathic effect. | EC50, CC50 acs.org |
| Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) | High-throughput assay to quantify influenza replication. | - nih.gov |
Future Research Directions and Translational Implications
Exploring Novel CEN Inhibitor Chemotypes
The development of new CEN inhibitors is focused on identifying diverse chemical scaffolds that can overcome the limitations of existing drugs, such as the emergence of resistance. Researchers are actively exploring novel chemotypes with the aim of improving potency, broadening the activity spectrum, and enhancing the resistance profile.
One promising avenue of research involves the structural modification of the pyridone scaffold. For instance, the introduction of a spirocyclic architecture to the tricyclic system of baloxavir (B560136) has led to the identification of potent inhibitors. Cap-dependent endonuclease-IN-19 is a notable example of a spirocyclic pyridone derivative. These modifications aim to create new metal-binding pharmacophores with distinct three-dimensional features, potentially leading to improved interactions with the endonuclease active site.
Another innovative approach is the development of macrocyclic CEN inhibitors. These larger, more complex molecules can offer unique binding modes and may be less susceptible to resistance mutations that affect smaller inhibitors. A recently reported macrocyclic inhibitor demonstrated a significantly smaller shift in inhibitory activity against baloxavir-resistant influenza variants pnas.orgnih.gov.
Furthermore, research into carbamoyl (B1232498) pyridone bicycle (CAB) derivatives has yielded compounds with submicromolar efficacy in cellular assays. Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of specific substitutions at various positions on the CAB ring system for potent CEN inhibition. Additionally, the replacement of the dibenzothiepin moiety in baloxavir with structures like dibenzocycloheptane and dihydrodibenzo[b,e]oxepin has been shown to enhance endonuclease inhibition mdpi.com. The exploration of 5-hydroxy-4-pyridone-3-carboxy acids has also led to the discovery of potent CEN inhibitors, with the lipophilic domain being a key determinant of their inhibitory activity.
These diverse chemical strategies underscore the active pursuit of next-generation CEN inhibitors with improved therapeutic profiles.
Understanding and Mitigating Resistance Evolution
A critical aspect of developing new antiviral drugs is understanding and mitigating the evolution of resistance. For CEN inhibitors, resistance has been primarily associated with amino acid substitutions in the polymerase acidic (PA) protein of the influenza virus.
The most well-characterized resistance mutation for baloxavir is the I38T substitution in the PA subunit nih.gov. This mutation reduces the binding affinity of the drug to the endonuclease active site. Other mutations, such as E23G/K/R, A36V, A37T, E119D, and E199G, have also been identified in preclinical and clinical studies as contributing to reduced susceptibility to baloxavir.
As new CEN inhibitors are developed, it is crucial to characterize their resistance profiles. For example, a novel CEN inhibitor, ZX-7101, was found to be susceptible to a previously unreported PA-E18G substitution google.com. This highlights the importance of ongoing surveillance for new resistance mutations as different chemical scaffolds are introduced.
Strategies to mitigate resistance include the development of inhibitors that are less affected by known mutations and the exploration of combination therapies. Combining a CEN inhibitor with a drug that has a different mechanism of action, such as a neuraminidase inhibitor (e.g., oseltamivir), could lower the probability of resistance emergence nih.gov. Preclinical studies in mouse models have shown that such combination therapies can be more effective than monotherapy in reducing viral load and mortality nih.gov.
Application of CEN Inhibitors in Pandemic Preparedness
The broad-spectrum activity of CEN inhibitors against various influenza A and B virus subtypes, including avian and swine influenza viruses, makes them a valuable tool for pandemic preparedness. A single-dose oral agent with a novel mechanism of action could be rapidly deployed in the event of an influenza pandemic nih.govuchicago.edu.
The development of platform-based broad-spectrum antivirals is a key strategy for responding to future pandemics. CEN inhibitors fit within this strategy as they target a conserved enzyme essential for the replication of all influenza viruses pnas.orgresearchgate.net. Their effectiveness against highly pathogenic avian influenza (HPAI) strains, such as H7N9, has been demonstrated in preclinical models, including cynomolgus macaques asm.org. In these models, treatment with a CEN inhibitor resulted in significantly lower viral titers compared to other antivirals asm.org.
Stockpiling potent, long-acting CEN inhibitors could be a critical component of a multi-pronged approach to pandemic response, providing a first line of defense while vaccines are being developed and manufactured. The potential for single-dose regimens further enhances their utility in a pandemic scenario, simplifying distribution and improving patient compliance nih.gov.
Investigating CEN Inhibitors for Other Pathogens Beyond Influenza
The "cap-snatching" mechanism, which is the target of CEN inhibitors, is not unique to influenza viruses. It is also utilized by other segmented negative-strand RNA viruses, such as those in the Bunyavirales order, which includes pathogens that cause severe human diseases like Lassa fever and Hantavirus pulmonary syndrome.
Recent research has demonstrated that CEN inhibitors developed for influenza have significant antiviral activity against bunyaviruses. pnas.orgnih.govpnas.org In vitro studies have shown that some influenza CEN inhibitors are 100- to 1,000-fold more active against bunyaviruses, including Lassa virus and lymphocytic choriomeningitis virus (LCMV), than the currently used drug, ribavirin. pnas.orgnih.gov
Furthermore, in vivo studies in mouse models of LCMV infection have shown that treatment with a CEN inhibitor significantly reduced viral load, suppressed disease symptoms, and improved survival rates nih.gov. The structural similarities between the CEN active sites of influenza viruses and bunyaviruses provide a strong rationale for the development of broad-spectrum CEN inhibitors that could be effective against a range of viral hemorrhagic fevers pnas.orgnih.gov. This cross-family activity significantly expands the potential therapeutic applications of this class of drugs.
Advanced Preclinical Models for Efficacy and Resistance Profiling
The evaluation of new CEN inhibitors relies on a robust pipeline of preclinical models to assess their efficacy and resistance profiles. These models are essential for identifying the most promising candidates for clinical development.
In vitro models are the first line of assessment and include:
Enzyme inhibition assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of the cap-dependent endonuclease.
Cell-based assays: These assays determine the antiviral activity of a compound in cultured cells infected with influenza virus. They are used to calculate key parameters such as the 50% effective concentration (EC50).
Resistance selection studies: Serial passage of the virus in the presence of the inhibitor in cell culture is used to select for resistant variants. The genetic changes in these variants are then identified through sequencing to map resistance mutations nih.gov.
In vivo models are critical for evaluating the efficacy of a drug in a living organism. Commonly used models for influenza include:
Mouse models: Mice are the most frequently used animal model for influenza research. They are used to assess the impact of the drug on viral load in the lungs, body weight changes, and survival rates after a lethal virus challenge. Immunocompromised mouse models are also used to evaluate antiviral efficacy in a host with a weakened immune system nih.gov.
Ferret models: Ferrets are considered a gold-standard model for influenza transmission studies as they can transmit the virus through respiratory droplets, mimicking human transmission.
Non-human primate models: Macaques, such as cynomolgus macaques, are used to model severe influenza infection and are particularly valuable for testing the efficacy of antivirals against highly pathogenic strains like H7N9 asm.org.
These advanced preclinical models provide crucial data on the pharmacokinetics, efficacy, and potential for resistance of new CEN inhibitors, enabling a more informed progression to human clinical trials.
Q & A
Q. What is the molecular mechanism by which Cap-dependent endonuclease-IN-19 inhibits influenza A virus RNA polymerase activity?
this compound is a spirocyclic pyridone derivative that specifically targets the cap-dependent endonuclease (CEN) of influenza A virus RNA polymerase. CEN facilitates the "cap-snatching" process, where viral RNA polymerase cleaves host mRNA caps to prime viral transcription. IN-19 binds to the CEN active site, blocking its enzymatic activity and suppressing viral RNA synthesis. Experimental validation includes in vitro polymerase inhibition assays and structural analysis (e.g., X-ray crystallography) to confirm binding interactions .
Q. What experimental models are recommended for validating the antiviral efficacy of this compound?
Researchers should employ a combination of in vitro and in vivo models:
- Cell-based assays : Measure viral replication inhibition in Madin-Darby Canine Kidney (MDCK) cells infected with influenza A using plaque reduction or qRT-PCR for viral RNA quantification .
- Animal models : Use ferrets or mice infected with influenza A to assess viral load reduction, symptom alleviation, and histopathological changes in respiratory tissues .
- Enzymatic assays : Quantify CEN inhibition via fluorescence-based cap-snatching assays or electrophoretic mobility shift assays (EMSAs) .
Q. How can researchers distinguish this compound's specificity for viral CEN versus host endonucleases?
Comparative assays are critical:
- Test IN-19 against purified host endonucleases (e.g., human XRN1) to evaluate off-target effects.
- Use RNA polymerase II carboxyl-terminal domain (CTD) phosphorylation assays to confirm that IN-19 does not interfere with host transcription machinery .
- Combine with RNA sequencing (RNA-seq) to assess host mRNA integrity in treated cells .
Advanced Research Questions
Q. What methodological approaches resolve contradictory data on this compound's efficacy across influenza A subtypes?
Discrepancies may arise from strain-specific CEN structural variations. Strategies include:
- Structural biology : Compare cryo-EM or crystallography data of CEN from resistant vs. susceptible strains to identify binding pocket mutations .
- Dose-response profiling : Perform EC50 determinations across subtypes (e.g., H1N1, H3N2) to quantify potency differences .
- Resistance selection experiments : Serial passage of virus under IN-19 pressure to identify emergent mutations via whole-genome sequencing .
Q. How does this compound compare to other CEN inhibitors (e.g., IN-16) in overcoming drug-resistant influenza strains?
IN-19’s spirocyclic pyridone scaffold may confer distinct resistance profiles compared to pyridone polycyclic derivatives like IN-16. Key steps:
- Cross-resistance assays : Test IN-19 against strains resistant to IN-16 using plaque reduction neutralization tests (PRNTs).
- Molecular docking : Compare binding energies and interactions of IN-19 and IN-16 with mutant CEN structures .
- Combination therapy screens : Evaluate synergies with polymerase acidic (PA) endonuclease inhibitors to delay resistance .
Q. What advanced techniques elucidate the interplay between this compound and host translation machinery?
While IN-19 targets viral CEN, its impact on host cap-dependent translation requires scrutiny:
- Ribopuromycylation assays : Measure global translation rates in treated cells to detect off-target suppression .
- IRES-dependent translation reporters : Verify that IN-19 does not alter internal ribosome entry site (IRES)-mediated translation, which is cap-independent .
- Proteomics : Track host protein synthesis changes via pulsed SILAC (stable isotope labeling by amino acids in cell culture) .
Methodological Guidance for Data Analysis
Q. How should researchers design dose-response experiments to optimize this compound's therapeutic index?
- In vitro : Use a 10-point dilution series (e.g., 0.1–100 μM) to calculate EC50 (efficacy) and CC50 (cytotoxicity) in MDCK cells, ensuring a selectivity index (SI = CC50/EC50) >10 .
- In vivo : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in mice to correlate plasma concentrations with viral load reduction .
Q. What statistical frameworks are recommended for meta-analyses of this compound studies?
- Apply random-effects models to account for heterogeneity across studies (e.g., varying subtypes, assay conditions).
- Use funnel plots and Egger’s regression to assess publication bias .
- Stratify data by viral strain, cell type, and experimental endpoint (e.g., RNA inhibition vs. viral titer reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
